3-Chloro-N-cyclopropyl-2,4-difluorobenzamide
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Overview
Description
3-Chloro-N-cyclopropyl-2,4-difluorobenzamide is a chemical compound with the molecular formula C10H8ClF2NO It is known for its unique structure, which includes a chloro group, a cyclopropyl group, and two fluorine atoms attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-cyclopropyl-2,4-difluorobenzamide typically involves the reaction of 3-chloro-2,4-difluorobenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-cyclopropyl-2,4-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-Chloro-N-cyclopropyl-2,4-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-cyclopropyl-2,4-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-cyclopropyl-2,3-difluorobenzamide
- 2-Chloro-N-cyclopropyl-4,5-difluorobenzamide
- 2-Chloro-N-cyclopropyl-4-fluorobenzamide
Uniqueness
3-Chloro-N-cyclopropyl-2,4-difluorobenzamide is unique due to its specific substitution pattern on the benzamide core. The presence of both chloro and difluoro groups in specific positions imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H8ClF2NO |
---|---|
Molecular Weight |
231.62 g/mol |
IUPAC Name |
3-chloro-N-cyclopropyl-2,4-difluorobenzamide |
InChI |
InChI=1S/C10H8ClF2NO/c11-8-7(12)4-3-6(9(8)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) |
InChI Key |
GEHVRDZDTKITDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C(=C(C=C2)F)Cl)F |
Origin of Product |
United States |
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